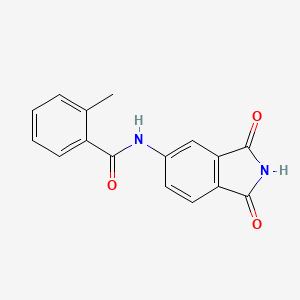

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3

Mechanism of Action

Target of Action

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide is a derivative of phthalimide . Phthalimide derivatives, such as lenalidomide and pomalidomide, are known to exhibit antitumor effects, immunomodulatory and antiangiogenic properties, as well as direct antimyeloma activity . Therefore, it is plausible that this compound may have similar targets and roles.

Mode of Action

Pomalidomide is known to exhibit its effects by modulating the activity of cereblon, a substrate receptor of the CRL4 E3 ubiquitin ligase . This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins .

Biochemical Pathways

Pomalidomide, a structurally similar compound, is known to modulate the degradation of gspt1 protein . GSPT1 is a GTPase that plays a crucial role in the termination of protein synthesis . Therefore, it is possible that this compound may affect similar pathways.

Result of Action

Based on its structural similarity to pomalidomide, it may have similar effects, such as antitumor effects, immunomodulatory and antiangiogenic properties, as well as direct antimyeloma activity .

Biochemical Analysis

Biochemical Properties

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide has been found to interact with certain enzymes and proteins. For instance, it has been reported to suppress the activities of indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), a monomeric enzyme containing heme . The nature of these interactions involves the compound acting as an inhibitor, reducing the activity of the enzyme .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory activity on IDO1 . This enzyme plays a crucial role in cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting IDO1, the compound can influence these processes, potentially leading to changes in cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with IDO1 . The compound binds to the enzyme, inhibiting its activity and leading to changes in gene expression . This can result in alterations in cellular processes, including cell signaling and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux conditions, using silica-supported catalysts to obtain the final product with moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups attached to the isoindoline nucleus, enhancing their chemical and biological properties .

Scientific Research Applications

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide include:

Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

Lenalidomide: Exhibits antitumor effects and is used in the treatment of multiple myeloma.

Pomalidomide: Similar to lenalidomide, with additional antiangiogenic properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the isoindoline nucleus, which imparts distinct chemical and biological properties.

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes an isoindoline core with dioxo substituents and a benzamide moiety. This configuration contributes to its distinct chemical properties, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways:

- Target Enzymes : The compound has been shown to interact with indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the immune response and tumor progression. Inhibition of IDO1 can enhance antitumor immunity by preventing the degradation of tryptophan, which tumors exploit for immune evasion.

- Similar Compounds : Its structural similarity to pomalidomide suggests potential antitumor effects. Pomalidomide is known for its immunomodulatory properties and ability to induce apoptosis in myeloma cells through cereblon-mediated pathways.

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its antitumor activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.4 | Induction of apoptosis via IDO1 inhibition |

| MCF-7 (breast cancer) | 12.8 | Modulation of immune response |

| A549 (lung cancer) | 18.6 | Direct cytotoxicity |

Immunomodulatory Effects

The compound's inhibition of IDO1 not only contributes to its anticancer properties but also plays a role in modulating immune responses. By blocking IDO1, it may enhance T-cell proliferation and cytokine production, thereby improving the efficacy of immunotherapies.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on IDO Inhibition : A study demonstrated that similar isoindoline derivatives effectively inhibited IDO activity in vitro, leading to increased T-cell activation in murine models .

- Anticancer Efficacy : Another investigation reported that derivatives of isoindoline showed significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .

Research Applications

This compound is being explored for various applications:

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-9-4-2-3-5-11(9)14(19)17-10-6-7-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKRPDIVVZXUBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.